molecular formula C11H15N3O3 B4136209 4-(butylamino)-3-nitrobenzamide

4-(butylamino)-3-nitrobenzamide

Cat. No.: B4136209
M. Wt: 237.25 g/mol
InChI Key: UASFPQFXTGUKDO-UHFFFAOYSA-N
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Description

4-(Butylamino)-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a butylamino (-NH-C₄H₉) group at the 4-position and a nitro (-NO₂) group at the 3-position of the benzene ring. Its synthesis typically involves condensation reactions between 4-(butylamino)-3-nitrobenzoic acid derivatives and hydrazides or other nucleophiles, followed by purification via chromatography or crystallization . Structural characterization is achieved through FT-IR, NMR, and mass spectrometry .

The nitro group contributes to electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions (e.g., hydrogen bonding and π-π stacking), which are critical for its biological activity and crystallinity .

Properties

IUPAC Name

4-(butylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-3-6-13-9-5-4-8(11(12)15)7-10(9)14(16)17/h4-5,7,13H,2-3,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASFPQFXTGUKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-3-nitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common synthetic route involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitroaniline.

    Butylation: The 3-nitroaniline is then reacted with butylamine under appropriate conditions to introduce the butylamino group.

    Amide Formation: Finally, the resulting 4-(butylamino)-3-nitroaniline is converted to this compound by reacting it with an appropriate acylating agent, such as acetic anhydride or benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and efficient waste management systems.

Chemical Reactions Analysis

Types of Reactions

4-(butylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The butylamino group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

    Oxidation: Hydrogen peroxide, potassium permanganate.

Major Products Formed

    Reduction: 4-(butylamino)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

Scientific Research Applications

4-(butylamino)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its structural features.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(butylamino)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(Butylamino)-3-nitrobenzamide -NH-C₄H₉ (4-position), -NO₂ (3) C₁₁H₁₅N₃O₃ 237.26 Enhanced lipophilicity; π-π interactions in crystal packing
4-(Methylamino)-3-nitrobenzamide -NH-CH₃ (4-position), -NO₂ (3) C₈H₉N₃O₃ 195.18 Lower lipophilicity; shorter alkyl chain reduces metabolic stability
4-(Ethylamino)-3-nitrobenzamide -NH-C₂H₅ (4-position), -NO₂ (3) C₉H₁₁N₃O₃ 209.21 Intermediate lipophilicity; moderate bioavailability
N-(3-Chlorophenethyl)-4-nitrobenzamide -NH-(CH₂)₂-C₆H₄-Cl (4-position) C₁₅H₁₃ClN₂O₂ 300.73 Chlorine atom enhances electrophilicity; potential neuroactivity
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (4), -NH-C₆H₄-NO₂ (3) C₁₃H₉N₃O₅ 287.23 Dual nitro groups increase reactivity; possible mutagenicity

Structural Insights :

  • Alkyl Chain Length: Longer chains (e.g., butyl in this compound) improve lipid solubility but may reduce aqueous solubility compared to methyl or ethyl analogues .
  • Nitro Group Positioning: The 3-nitro substitution in this compound creates steric hindrance, affecting hydrogen-bonding patterns compared to 4-nitro derivatives like N-(3-nitrophenyl)benzamide .

Pharmacological Activity

Mechanistic Insights :

  • This compound upregulates tumor suppressor proteins (TXNIP, p27), distinguishing it from analogues like 4-(methylamino)-3-nitrobenzamide, which lack reported anticancer efficacy .
  • Chlorine or additional nitro groups (e.g., in N-(3-nitrophenyl)benzamide) may introduce toxicity risks, limiting therapeutic utility .

Key Observations :

  • This compound requires multistep synthesis with stringent purity checks, whereas simpler analogues (e.g., 4-nitrobenzamides) are synthesized via single-step acylations .
  • Crystallographic data for this compound reveal intramolecular hydrogen bonds (N–H⋯O) and π-π stacking, absent in non-aromatic analogues .

Physicochemical and Stability Profiles

  • Solubility: this compound is sparingly soluble in water but soluble in DMSO and ethanol, contrasting with more polar derivatives like 4-(methylamino)-3-nitrobenzoic acid, which exhibits better aqueous solubility .
  • Stability: The nitro group in this compound is susceptible to photodegradation, necessitating storage in dark conditions, whereas acetamido derivatives (e.g., 4-acetamido-3-nitrobenzamide) show higher stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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